molecular formula C16H15NO5S B2498275 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 2034488-52-1

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2498275
CAS No.: 2034488-52-1
M. Wt: 333.36
InChI Key: VVNUEYQWLPSOLI-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a bifuran ring system attached to a methoxybenzenesulfonamide group

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at the biochemical interactions and pathways it affects .

Safety and Hazards

Information about the compound’s toxicity, flammability, and environmental impact would be included here. This could involve looking at MSDS data, toxicity studies, and regulatory information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide typically involves the coupling of a bifuran derivative with a methoxybenzenesulfonamide precursor. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . The reaction typically employs coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan or benzene rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide is unique due to the presence of both a bifuran ring system and a methoxybenzenesulfonamide group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-20-13-3-2-4-15(9-13)23(18,19)17-10-14-5-6-16(22-14)12-7-8-21-11-12/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNUEYQWLPSOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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